The Origin of Avermectin B1a Monosaccharide: A Technical Guide
The Origin of Avermectin B1a Monosaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the origin of Avermectin B1a monosaccharide, a crucial intermediate in the biosynthesis of the potent anthelmintic agent, Avermectin B1a. We will delve into the biosynthetic pathway, present relevant quantitative data, detail experimental protocols, and visualize key processes.
Introduction: Avermectin and its Significance
Avermectins are a class of 16-membered macrocyclic lactones renowned for their powerful anthelmintic and insecticidal properties.[1][2] These natural products are generated through fermentation by the soil actinomycete, Streptomyces avermitilis.[1][3] The discovery of avermectin, a family of eight related compounds (A1a/b, A2a/b, B1a/b, B2a/b), was a landmark achievement, earning William C. Campbell and Satoshi Ōmura the 2015 Nobel Prize in Physiology or Medicine.[1][4]
Among these, Avermectin B1a is the most biologically active component.[3][4] Structurally, it consists of a complex polyketide-derived aglycone to which a disaccharide of L-oleandrose is attached at the C13 position.[2][5] The Avermectin B1a monosaccharide is the intermediate form of this molecule, possessing only a single L-oleandrose sugar moiety. It can be formed as a natural intermediate during biosynthesis or derived in the lab through selective hydrolysis of the parent compound.[6]
The Biosynthetic Origin of Avermectin B1a
The production of Avermectin B1a is a complex, multi-stage process orchestrated by a dedicated gene cluster within S. avermitilis.[1][7] The pathway can be dissected into four primary stages: aglycone synthesis, aglycone modification, sugar synthesis, and finally, glycosylation.
Stage 1: Polyketide Synthesis of the Aglycone Core
The backbone of avermectin is assembled by a type I polyketide synthase (PKS) system.[1][7]
-
Initiation : The synthesis begins with a starter unit. For the "a" series, including B1a, this is 2-methylbutyryl-CoA, derived from the amino acid isoleucine. The "b" series uses isobutyryl-CoA, derived from valine.[1][8][9]
-
Elongation : The PKS complex, comprising four large proteins (AVES 1-4), sequentially adds seven acetate units (from malonyl-CoA) and five propionate units (from methylmalonyl-CoA).[1][9][10]
-
Cyclization : The completed polyketide chain is released from the PKS and cyclized to form the characteristic 16-membered macrocyclic lactone ring.[1]
Stage 2: Modification of the Aglycone
Following its synthesis, the aglycone undergoes several enzymatic modifications to achieve its final structure.
-
Furan Ring Formation : The enzyme AveE, a cytochrome P450 monooxygenase, catalyzes the formation of a furan ring between C6 and C8.[1]
-
Reduction : AveF, an NAD(P)H-dependent ketoreductase, reduces the keto group at the C5 position to a hydroxyl group.[1]
-
Dehydration & Methylation : The enzymes AveC and AveD act on the aglycone, influencing the final structure to produce the different avermectin series ("A" or "B", "1" or "2").[1]
Stage 3: Synthesis of L-oleandrose
Concurrently, a separate set of enzymes encoded by the aveBII-BVIII genes synthesizes the deoxysugar L-oleandrose and activates it by converting it to the sugar nucleotide dTDP-L-oleandrose.[1][7]
Stage 4: Stepwise Glycosylation
This is the final and most critical stage for the origin of the monosaccharide.
-
First Glycosylation : The glycosyltransferase enzyme, AveBI , transfers a single activated L-oleandrose molecule from dTDP-L-oleandrose to the C13-hydroxyl group of the modified avermectin aglycone. The product of this reaction is Avermectin B1a monosaccharide. [7][11][12]
-
Second Glycosylation : AveBI is an iterative glycosyltransferase. It then catalyzes a second, separate reaction, adding another L-oleandrose molecule to the 4'-hydroxyl group of the first sugar. This forms the final disaccharide chain, completing the biosynthesis of Avermectin B1a.[11][12]
Therefore, the Avermectin B1a monosaccharide is a naturally occurring, essential biosynthetic intermediate.
Caption: Biosynthetic pathway of Avermectin B1a in S. avermitilis.
Quantitative Data on Avermectin Production
The yield of avermectin is highly dependent on the strain of S. avermitilis and the fermentation conditions. The following table summarizes production titers reported in various studies.
| S. avermitilis Strain | Fermentation Conditions | Product | Titer | Reference |
| NRRL 8165 | 14 days, 28°C, pH 7.3 ± 2 | Avermectin | 17.5 mg/L | [5] |
| ATCC 31267 | 9 days, 30°C, 10% inoculum | Avermectin B1 (a+b) | 28 mg/L | [5] |
| Not Specified | pH 7.5 ± 1, 28-30°C | Avermectin B1a | 2400 ± 200 mg/L | [5] |
Experimental Protocols
Production of Avermectin B1a Monosaccharide via Acid Hydrolysis
Avermectin B1a monosaccharide can be produced in a laboratory setting by the controlled acid-catalyzed alcoholysis of the parent Avermectin B1a, which selectively cleaves the terminal oleandrose unit.
Objective: To selectively hydrolyze Avermectin B1a to yield Avermectin B1a monosaccharide.
Materials:
-
Avermectin B1a
-
2-Propanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate gradient)
Methodology:
-
Dissolve Avermectin B1a in 2-propanol.
-
Add concentrated H₂SO₄ to the solution to a final concentration of 1% (v/v).[13]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the conversion of the starting material into the monosaccharide product.
-
Once the reaction has reached the desired conversion, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the products using an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to isolate the Avermectin B1a monosaccharide from unreacted starting material and the aglycone byproduct.[13]
-
Confirm the structure of the purified product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Experimental workflow for producing Avermectin B1a monosaccharide.
In Vitro Enzymatic Assay of the Glycosyltransferase AveBI
This protocol describes a method to characterize the activity of the AveBI enzyme, confirming its role in the glycosylation process.
Objective: To biochemically demonstrate the iterative glycosylation activity of the AveBI enzyme.
Materials:
-
Purified AveBI enzyme
-
Avermectin B1a aglycone
-
dTDP-L-oleandrose (sugar donor)
-
Reaction buffer (e.g., Tris-HCl with appropriate pH and cofactors)
-
Avermectin B1a (for reversibility assay)
-
Thymidine diphosphate (TDP) (for reversibility assay)
Methodology for Forward Reaction:
-
Prepare a reaction mixture containing the Avermectin B1a aglycone substrate, the dTDP-L-oleandrose sugar donor, and the purified AveBI enzyme in the reaction buffer.
-
Incubate the reaction at a controlled temperature (e.g., 30°C).[12]
-
Take aliquots at various time points (e.g., 0, 1, 4, 12, 24 hours).
-
Quench the reaction in the aliquots (e.g., by adding a strong acid or organic solvent).
-
Analyze the products by HPLC or LC-MS to detect the formation of the Avermectin B1a monosaccharide and, subsequently, the fully glycosylated Avermectin B1a.
Methodology for Reversibility Assay:
-
Prepare a reaction mixture by co-incubating 100 µM of Avermectin B1a with 2 mM TDP and 12 µM of the AveBI enzyme.[12]
-
Incubate the mixture overnight at 30°C.[12]
-
Analyze the reaction products by HPLC or LC-MS. The presence of Avermectin B1a monosaccharide would demonstrate the reversibility of the second glycosylation step.[12]
References
- 1. Avermectin - Wikipedia [en.wikipedia.org]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 3. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. brieflands.com [brieflands.com]
- 6. agscientific.com [agscientific.com]
- 7. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhancement of acyl‐CoA precursor supply for increased avermectin B1a production by engineering meilingmycin polyketide synthase and key primary metabolic pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The in vitro characterization of the iterative avermectin glycosyltransferase AveBI reveals reaction reversibility and sugar nucleotide flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
